6-Chloro-5-methoxynicotinic acid
Overview
Description
6-Chloro-5-methoxynicotinic acid is a useful research compound. Its molecular formula is C7H6ClNO3 and its molecular weight is 187.58 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Biological Activity
6-Chloro-5-methoxynicotinic acid is a derivative of nicotinic acid that has gained attention for its potential biological activities. This compound is characterized by its unique structure, which includes a chlorine atom and a methoxy group attached to the pyridine ring. Research has indicated that it may have significant effects on various biological systems, particularly in the context of immunomodulation and neuropharmacology.
- Chemical Formula : C7H6ClNO2
- CAS Number : 66909-29-3
- Molecular Weight : 173.58 g/mol
Biological Activity Overview
The biological activity of this compound has been explored in several studies, particularly focusing on its role as an immunomodulator and its effects on various receptor systems.
Immunomodulatory Effects
Research indicates that this compound acts as an agonist for the G protein-coupled receptor S1P1/EDG1, which plays a crucial role in immune cell trafficking and vascular function. The activation of this receptor by this compound leads to:
- Reduction of circulating T and B lymphocytes : This effect suggests a potential application in treating autoimmune diseases by modulating the immune response without broadly suppressing it .
- Improvement in endothelial cell function : The compound's action on S1P1/EDG1 may enhance vascular functionality, making it beneficial for conditions associated with endothelial dysfunction .
Neuropharmacological Activity
In addition to its immunomodulatory properties, this compound has been studied for its effects on metabotropic glutamate receptors (mGluRs). These receptors are involved in various neurological processes, including cognition and mood regulation:
- Modulation of mGluR5 : The compound has shown promise as a modulator of mGluR5, which is implicated in cognitive functions. This suggests potential therapeutic applications for cognitive dysfunctions such as Alzheimer's disease .
Case Studies and Research Findings
Several studies have highlighted the biological activity of this compound:
The primary mechanisms through which this compound exerts its biological effects include:
- S1P1/EDG1 Agonism : Activation leads to altered immune cell dynamics.
- mGluR Modulation : Interaction with mGluR5 affects neurotransmitter release and neuronal excitability.
Properties
IUPAC Name |
6-chloro-5-methoxypyridine-3-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6ClNO3/c1-12-5-2-4(7(10)11)3-9-6(5)8/h2-3H,1H3,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WJPYILBWBQBKMD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(N=CC(=C1)C(=O)O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6ClNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30677249 | |
Record name | 6-Chloro-5-methoxypyridine-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30677249 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.58 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
915107-39-0 | |
Record name | 6-Chloro-5-methoxypyridine-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30677249 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 6-Chloro-5-methoxynicotinic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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